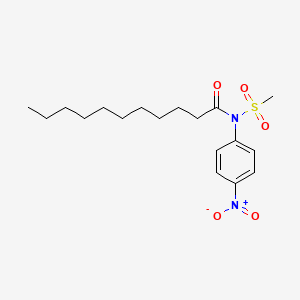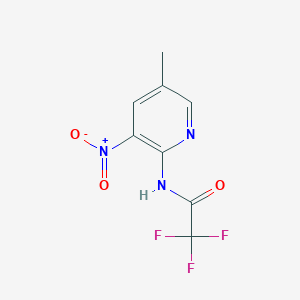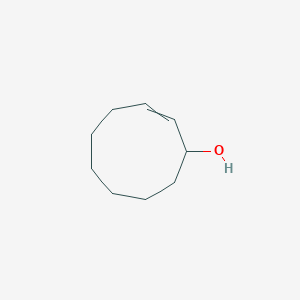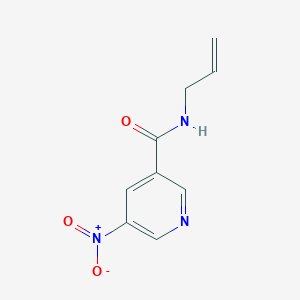
5-Nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-5-nitro-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group at the 5-position of the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-5-nitro-nicotinamide typically involves the nitration of nicotinamide followed by N-allylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the nicotinamide ring. The resulting 5-nitro-nicotinamide is then subjected to N-allylation using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of N-Allyl-5-nitro-nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl-5-nitro-nicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles such as halogens or acids.
Major Products Formed:
Reduction: 5-amino-nicotinamide.
Substitution: N-substituted-5-nitro-nicotinamides.
Addition: Allyl addition products.
Aplicaciones Científicas De Investigación
N-Allyl-5-nitro-nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and allyl functionalities play a role.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-Allyl-5-nitro-nicotinamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The allyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate cellular pathways, including DNA repair, oxidative stress response, and apoptosis .
Comparación Con Compuestos Similares
Nicotinamide: Lacks the nitro and allyl groups, making it less reactive in certain chemical reactions.
5-Nitro-nicotinamide: Similar structure but lacks the allyl group, affecting its biological activity and membrane permeability.
N-Allyl-nicotinamide: Lacks the nitro group, which reduces its potential for bioreduction and cytotoxicity.
Uniqueness: N-Allyl-5-nitro-nicotinamide is unique due to the presence of both nitro and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functionalities allows for a broader range of applications and interactions compared to its analogs .
Propiedades
Número CAS |
59290-13-0 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
5-nitro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O3/c1-2-3-11-9(13)7-4-8(12(14)15)6-10-5-7/h2,4-6H,1,3H2,(H,11,13) |
Clave InChI |
KMEGLXQCLIENQE-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
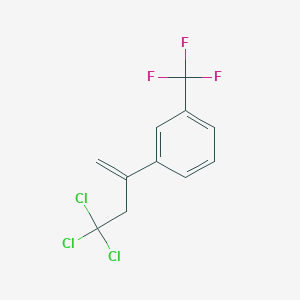
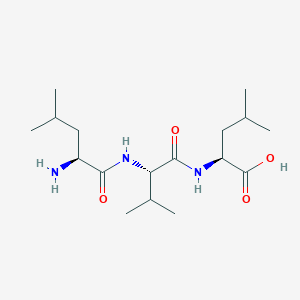
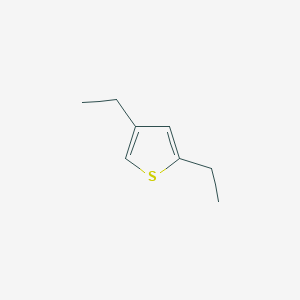
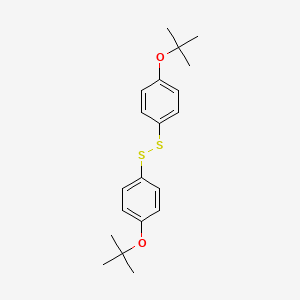
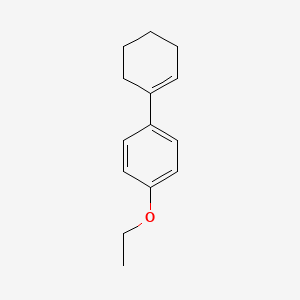
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
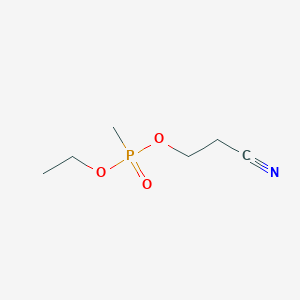
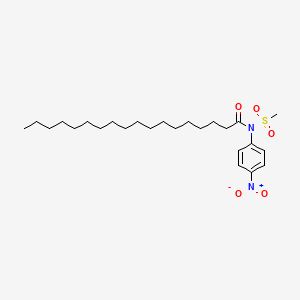
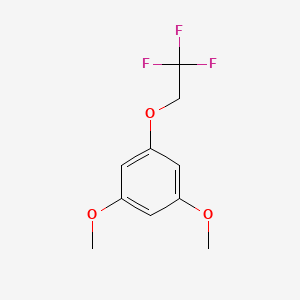
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
